6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine
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Description
“6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C13H18N4O and a molecular weight of 246.31 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the context of developing anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 246.31 g/mol . More detailed properties are not provided in the available resources.Future Directions
The future directions for “6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” could involve further development and testing of its derivatives for anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Mechanism of Action
Target of Action
The primary target of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
It is known that the compound interacts with the bacterium to inhibit its growth . The compound’s interaction with its target results in significant anti-tubercular activity, as evidenced by its ability to inhibit the growth of Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
It is clear that the compound interferes with the normal functioning of mycobacterium tuberculosis h37ra, leading to its inhibition . The downstream effects of this inhibition are likely to include disruption of the bacterium’s ability to replicate and survive.
Pharmacokinetics
The compound’s molecular weight (24631 g/mol) and chemical formula (C13H18N4O) suggest that it may have suitable pharmacokinetic properties for drug development .
Result of Action
The result of the compound’s action is significant anti-tubercular activity. Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Properties
IUPAC Name |
[4-(5-aminopyridin-2-yl)piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-11-3-4-12(15-9-11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPQIVTSYFSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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